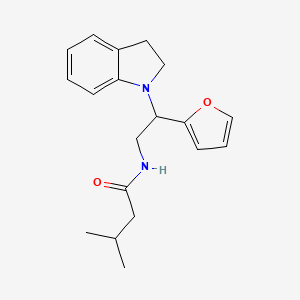

![molecular formula C9H7ClN2O4S B2557048 Methyl 1-(chlorosulfonyl)imidazo[1,5-a]pyridine-6-carboxylate CAS No. 2126161-95-1](/img/structure/B2557048.png)

Methyl 1-(chlorosulfonyl)imidazo[1,5-a]pyridine-6-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“Methyl 1-(chlorosulfonyl)imidazo[1,5-a]pyridine-6-carboxylate” is a chemical compound with the CAS Number: 2126161-95-1 . It has a molecular weight of 274.68 . The IUPAC name for this compound is this compound .

Synthesis Analysis

The synthesis of imidazo[1,5-a]pyridine, which is a significant structural component of this compound, has been a subject of intense research for numerous decades . A large number of transformations are now available to conveniently access imidazo[1,5-a]pyridine from readily available starting materials . This includes methods involving cyclocondensation, cycloaddition, oxidative cyclization, and transannulation reactions .Molecular Structure Analysis

The InChI code for “this compound” is 1S/C9H7ClN2O4S/c1-16-9(13)6-2-3-7-8(17(10,14)15)11-5-12(7)4-6/h2-5H,1H3 .Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not mentioned in the search results, imidazo[1,5-a]pyridine, a significant structural component of this compound, can be accessed through a variety of transformations including cyclocondensation, cycloaddition, oxidative cyclization, and transannulation reactions .Scientific Research Applications

Synthesis and Chemical Properties

- Imidazo[1,5-a]pyridines, closely related to Methyl 1-(chlorosulfonyl)imidazo[1,5-a]pyridine-6-carboxylate, are synthesized using various methods, including a one-pot synthesis starting from a carboxylic acid and 2-methylaminopyridines. This method allows the introduction of various substituents at the 1- and 3-positions (Crawforth & Paoletti, 2009).

Applications in Fluorescent Probes

- Novel imidazo[1,2-a]pyridine derivatives, such as 1-(6-chloro-3-(5-chloropyridin-2-ylamino)imidazo[1,2-a]pyridin-2-yl)-2-ethylbutan-1-one, are synthesized and demonstrated to be efficient fluorescent probes for mercury ion detection in both acetonitrile and buffered aqueous solution (Shao et al., 2011).

Synthesis of Other Derivatives

- A variety of imidazo[1,2-a]pyridine derivatives are synthesized using different methods. These derivatives include isomeric imidazo[1,2-alpha]pyridines, 3-substituted imidazo[1,2-a]pyridines, and imidazo[4,5-b]pyridinones. The methods involve reactions like cyclization of aminopyridines, annelation with active methylene compounds, and reaction with 2-aminopyridines (Bochis et al., 1981; Tennant et al., 1999; Yıldırım et al., 2005).

Potential Therapeutic Applications

- The imidazo[1,2-a]pyridine scaffold, which is structurally related to this compound, is recognized as a "drug prejudice" scaffold with broad applications in medicinal chemistry. Derivatives of this scaffold have shown potential in anticancer, antimicrobial, antiviral, and antidiabetic therapies (Deep et al., 2016).

Novel Fluorescent Organic Compounds

- Research on the fluorescent properties of imidazo[1,2-a]pyridine-based compounds, closely related to this compound, has led to the synthesis of novel fluorescent organic compounds. These studies explore the effects of various substituents on the fluorescent properties of these compounds (Tomoda et al., 1999).

Safety and Hazards

properties

IUPAC Name |

methyl 1-chlorosulfonylimidazo[1,5-a]pyridine-6-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2O4S/c1-16-9(13)6-2-3-7-8(17(10,14)15)11-5-12(7)4-6/h2-5H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNCYYQZUYCCAHU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CN2C=NC(=C2C=C1)S(=O)(=O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

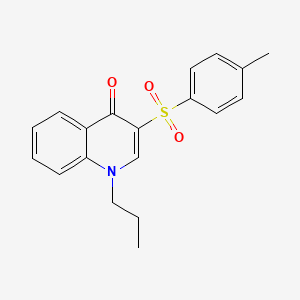

![6-[(tert-Butoxy)carbonyl]-2-oxa-6-azaspiro[3.4]octane-8-carboxylic acid](/img/structure/B2556966.png)

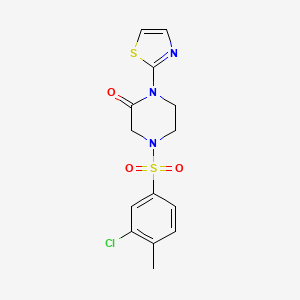

![(E)-4-chloro-N-(4-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2556971.png)

![N'-(1,3-benzodioxol-5-yl)-N-[(2-fluorophenyl)methyl]oxamide](/img/structure/B2556974.png)

![N-(3-chloro-4-methylphenyl)-2-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2556978.png)

![1-(2-Furoyl)-4-{[4-(2-methylphenoxy)phenyl]sulfonyl}piperazine](/img/structure/B2556979.png)

![[2-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-thiophen-2-ylmethanone](/img/structure/B2556980.png)

![N'-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N'-methyl-4-[5-(trifluoromethyl)pyridin-2-yl]oxybenzohydrazide](/img/structure/B2556984.png)

![3-[(2-chloro-6-fluorophenyl)methyl]-1-methyl-9-(3-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)